molecular formula C13H12O3 B7524738 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid

5-(2,3-Dimethylphenyl)furan-2-carboxylic acid

Cat. No.: B7524738
M. Wt: 216.23 g/mol
InChI Key: NCXLXZIMSANIPT-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted with a carboxylic acid group at the second position and a 2,3-dimethylphenyl group at the fifth position. Furan derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-(2,3-Dimethylphenyl)furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-(2,3-dimethylphenyl)furan-2-methanol.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dimethylphenyl)furan-2-carboxylic acid: Known for its diverse biological activities.

    2,5-Furandicarboxylic acid: Used as a precursor for bio-based polymers.

    5-(2-Chlorophenyl)furan-2-carboxylic acid: Studied for its potential antiviral properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives

Properties

IUPAC Name

5-(2,3-dimethylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-4-3-5-10(9(8)2)11-6-7-12(16-11)13(14)15/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXLXZIMSANIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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